6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine
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Description
“6-Methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine” is an organic compound that belongs to the class of compounds known as alkyldiarylamines . These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group .
Synthesis Analysis
The synthesis of this compound can be achieved by one-pot three-component synthesis using CaCl2 in refluxing EtOH . The starting compound was utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone . Also, fused isoxazolo [5,4-d]pyrimidine and pyrazolo [3,4-d]pyrimidine were obtained by the treatment of 5-acetyl derivative with hydroxyl amine and/or hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole fused to a benzene . The pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the synthesis of a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone . Also, fused isoxazolo [5,4-d]pyrimidine and pyrazolo [3,4-d]pyrimidine were obtained by the treatment of 5-acetyl derivative with hydroxyl amine and/or hydrazine hydrate .Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine-protein kinases , which play an essential role in the regulation of angiogenesis, vascular development, and vascular permeability .
Mode of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . They reduce the phosphorylation of retinoblastoma at Thr821, leading to cell arrest at the S and G2/M phases, and inducing apoptosis .
Biochemical Pathways
It can be inferred from similar compounds that they may affect the cell cycle regulation pathway by inhibiting cdk2 .
Result of Action
The molecular and cellular effects of the compound’s action include reduced phosphorylation of retinoblastoma, cell cycle arrest at the S and G2/M phases, and induction of apoptosis .
Future Directions
Properties
IUPAC Name |
6-methyl-4-N-(1H-pyrazol-4-yl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-5-2-7(14-8(9)12-5)13-6-3-10-11-4-6/h2-4H,1H3,(H,10,11)(H3,9,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZGHJUQCJXUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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